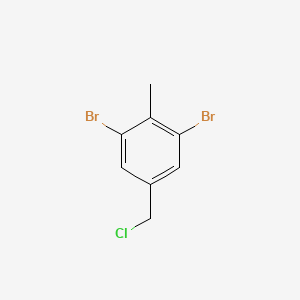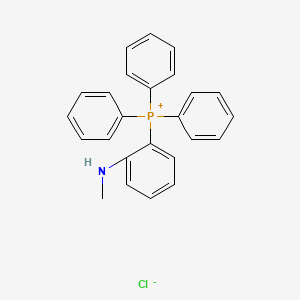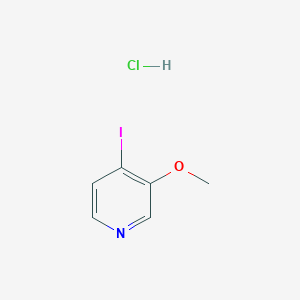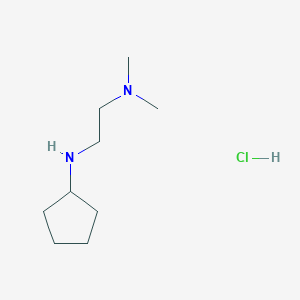
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of two bromine atoms, one chlorine atom, and one methyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2-methylbenzene (toluene). The typical synthetic route involves:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1,3-dibromo-2-methylbenzene.
Chloromethylation: The resulting 1,3-dibromo-2-methylbenzene is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to produce this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products such as hydrogenated compounds.
科学的研究の応用
Chemistry:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine:
In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties.
Industry:
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the synthesis of specialty chemicals and additives.
作用機序
The mechanism of action of 1,3-dibromo-5-(chloromethyl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can alter the chemical and physical properties of the compound, making it useful for various applications.
類似化合物との比較
1,3-Dibromo-2-methylbenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1,3-Dichloro-5-(chloromethyl)-2-methylbenzene: Contains chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
1-Bromo-3-chloro-5-(chloromethyl)-2-methylbenzene: Contains both bromine and chlorine atoms, but in different positions, leading to variations in reactivity.
Uniqueness:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile compound for various synthetic applications and research studies.
特性
分子式 |
C8H7Br2Cl |
|---|---|
分子量 |
298.40 g/mol |
IUPAC名 |
1,3-dibromo-5-(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4H2,1H3 |
InChIキー |
WOQLCUROBLUEAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)



![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)




![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)



